molecular formula C18H19FN4O3S B2917998 4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2097925-24-9

4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2917998
CAS No.: 2097925-24-9
M. Wt: 390.43
InChI Key: HNNCJFQRSAOGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a benzene ring substituted with ethoxy (4-position) and fluoro (3-position) groups. The sulfonamide nitrogen is further functionalized with a 2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl group. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to the sulfonamide’s ability to act as a hydrogen-bond acceptor and the pyridine-pyrazole moiety’s role in metal coordination or π-π stacking interactions .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-2-26-18-6-5-16(10-17(18)19)27(24,25)22-8-9-23-13-15(12-21-23)14-4-3-7-20-11-14/h3-7,10-13,22H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNCJFQRSAOGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Ethoxy group : Enhances lipophilicity and bioavailability.
  • Fluoro group : Often increases metabolic stability.
  • Pyridine and pyrazole moieties : Known for their roles in various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyrazole have shown moderate activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL .

Anti-inflammatory Activity

Compounds with similar structural features have been evaluated for their anti-inflammatory properties. For example, certain pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines, with IC50 values ranging from 0.1 to 1 μM against IL-17 and TNFα production . This suggests that the target compound may also exhibit similar anti-inflammatory effects.

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling and are often targeted in cancer therapy. Some pyrazole derivatives have been identified as inhibitors of specific kinases, showing promising results in preclinical studies . The inhibition of kinases involved in inflammatory pathways could further enhance the therapeutic profile of this compound.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrazole-based compounds for their antimicrobial efficacy. The results indicated that modifications to the pyrazole ring significantly influenced activity against Gram-positive and Gram-negative bacteria. The best-performing compounds had structural similarities to this compound, suggesting a potential for further development .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, compounds structurally related to the target compound were tested for their ability to inhibit cytokine release in mouse models. The findings revealed that certain derivatives could effectively reduce inflammation markers, indicating a pathway for therapeutic application in inflammatory diseases .

Data Summary

Activity Type Tested Compounds Results Reference
AntimicrobialPyrazole derivativesMIC ~ 250 μg/mL
Anti-inflammatoryPyrazole-based compoundsIC50 0.1 - 1 μM for IL-17/TNFα
Kinase inhibitionSimilar pyrazole structuresEffective against specific kinases

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs are sulfonamides bearing pyrazole or pyridine rings. Key comparisons include:

(i) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Structural Differences: Replaces the pyridin-3-yl group with a pyrazolo[3,4-d]pyrimidine core and introduces a fluorophenyl-chromenone moiety.
  • Properties : Melting point (175–178°C) and molecular mass (589.1 g/mol) suggest higher rigidity and molecular weight compared to the target compound .
  • Functional Implications: The chromenone group may enhance π-stacking, while the pyrimidine core could improve kinase inhibition.
(ii) 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide ()
  • Structural Differences : Substitutes the pyridin-3-yl group with a 4-chlorophenyl ring and a methyl group on the pyrazole.
  • The absence of the ethyl linker may limit conformational flexibility .
(iii) 2-(Difluoromethoxy)benzene-1-sulfonamide ()
  • Structural Differences : Simpler scaffold lacking the pyrazole-pyridine moiety.
  • Functional Implications : The difluoromethoxy group enhances metabolic stability compared to ethoxy but reduces hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility (Predicted)
4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide (Target) ~420 (estimated) Ethoxy, fluoro, pyridine-pyrazole ethyl N/A Moderate (polar groups)
4-(Pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () 589.1 Fluorophenyl-chromenone, pyrimidine 175–178 Low (high lipophilicity)
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide () ~350 (estimated) Chlorophenyl, methylpyrazole N/A Low
2-(Difluoromethoxy)benzene-1-sulfonamide () ~210 Difluoromethoxy N/A High

Q & A

Q. What are the key physicochemical properties influencing solubility and stability of this sulfonamide derivative?

  • Methodological Answer : Critical properties include:
  • Hydrogen bonding capacity : The compound has 1 hydrogen bond donor and 5 acceptors, influencing solubility in polar solvents and stability in aqueous matrices .
  • Topological polar surface area (TPSA) : 86.4 Ų, suggesting moderate membrane permeability and solubility in DMSO or methanol .
  • LogP (XlogP = 3) : Indicates moderate lipophilicity, requiring optimization of solvent systems (e.g., acetonitrile/water gradients) for HPLC analysis .
  • Rotatable bonds (4) : Flexibility may impact crystallization efficiency; use slow evaporation with DMF/water mixtures for crystal growth .

Q. What synthetic routes are effective for preparing pyrazole-pyridine benzenesulfonamide analogs?

  • Methodological Answer :
  • Step 1 : Condense 3-fluoropyridine with hydrazine to form the pyrazole core, followed by alkylation with 2-chloroethylamine to introduce the ethyl linker .
  • Step 2 : Sulfonylation using 4-ethoxy-3-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions (pH 9–10, THF/water) .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) and validate purity by LC-MS (ESI+) .

Q. How to optimize single-crystal X-ray diffraction for structural elucidation?

  • Methodological Answer :
  • Crystallization : Use solvent diffusion (diethyl ether into DCM solution) to obtain high-quality crystals .
  • Data collection : Employ APEX2 software with Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Collect 360° φ scans with 0.5° frame width .
  • Refinement : Apply SHELXL-2018 with full-matrix least-squares methods. Validate using R-factor (<0.05) and residual electron density maps .

Advanced Research Questions

Q. How to integrate computational methods with experimental synthesis optimization?

  • Methodological Answer :
  • Reaction path search : Use Gaussian 16 with DFT (B3LYP/6-311+G**) to model sulfonamide bond formation and transition states .
  • Condition screening : Apply ICReDD’s workflow—combine quantum calculations with high-throughput experimentation (HTE) to narrow solvent/base combinations (e.g., K₂CO₃ in DMF vs. Et₃N in acetonitrile) .
  • Feedback loop : Refine computational models using experimental yield data (e.g., optimize activation energy barriers for byproduct suppression) .

Q. What statistical experimental designs are suitable for studying pyrazole substituent effects?

  • Methodological Answer :
  • Factorial design : Use a 2³ factorial matrix to test substituent positions (e.g., fluoro vs. ethoxy), reaction temperature (80–120°C), and catalyst loading (5–15 mol%) .
  • Response surface methodology (RSM) : Model yield and purity as responses. Analyze via ANOVA to identify significant factors (e.g., temperature-catalyst interaction p < 0.05) .
  • DoE software : Implement JMP or Design-Expert for automated optimization of reaction parameters .

Q. How to resolve contradictions between NMR and X-ray data during characterization?

  • Methodological Answer :
  • Dynamic effects : Compare solution-state NMR (DMSO-d₆) with solid-state X-ray data. For rotational isomers (e.g., pyrazole ring puckering), perform variable-temperature NMR (−40°C to 80°C) to detect conformational exchange .
  • DFT-NMR correlation : Calculate chemical shifts at the MP2/cc-pVTZ level. Deviations >0.5 ppm may indicate crystallographic packing effects not observed in solution .
  • Complementary techniques : Validate using IR (sulfonamide S=O stretches at 1150–1350 cm⁻¹) and HRMS (Δ < 2 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.